
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
説明
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTP is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a modulator of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability. This compound has also been shown to bind to the benzodiazepine site on GABA-A receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of the activity of the enzyme acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential as a treatment for neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in lab experiments is its potential as a treatment for neurological disorders, which are a significant burden on society. This compound has also been shown to have selective binding to cancer cells, which may make it a useful diagnostic tool for cancer. However, one of the limitations of using this compound in lab experiments is its relatively low yield and the complexity of its synthesis method, which may limit its availability for research.
将来の方向性
There are several future directions for research on 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, including the optimization of its synthesis method to increase yield and reduce complexity, the investigation of its potential as a treatment for neurological disorders and cancer, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, as well as its potential for drug development.
科学的研究の応用
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that this compound may have potential as a treatment for neurological disorders such as epilepsy and anxiety. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and induce apoptosis.
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-3-4-9-16(12)19-18(24)15(17-20-22-23-21-17)11-13-7-5-8-14(10-13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSNLIXWCGNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141690.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester](/img/structure/B3141698.png)

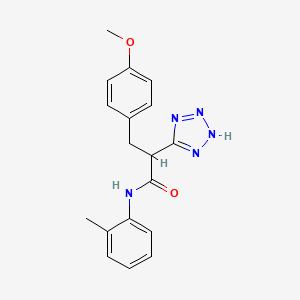

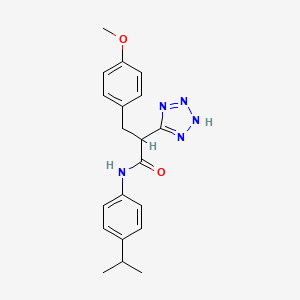
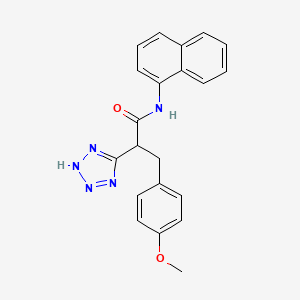

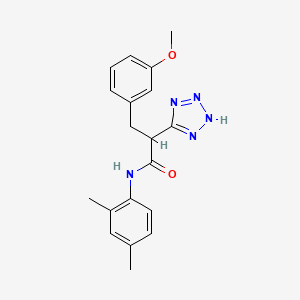
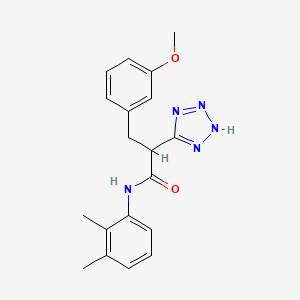

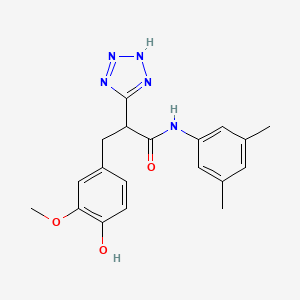

![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)